4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide
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Overview
Description
- Its molecular formula is C21H24N4O4 .
- The IUPAC name is 4-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-yl]butanamide .
- The compound’s structure includes a pyridine ring, a benzimidazole ring, and a morpholine group.
4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide: , also known by its chemical structure, is a complex organic compound.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of a pyridine derivative with a benzimidazole derivative, followed by morpholine substitution.
- Reaction Conditions : Specific reaction conditions may vary, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
- Industrial Production : While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
- Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution using morpholine or other amines.
- Major Products : The products depend on the specific reaction. For example, reduction may yield a dihydropyridine derivative.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activity (e.g., enzyme inhibition).
- Medicine : Research into its pharmacological properties (e.g., anti-inflammatory, antitumor).
- Industry : Limited industrial applications due to its complexity.
Mechanism of Action
- Targets : It likely interacts with enzymes or receptors due to its structural features.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its combination of pyridine, benzimidazole, and morpholine moieties sets it apart.
- Similar Compounds : Other pyridine-based compounds, such as 2-(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetamide , 4-hydroxy-TEMPO , and (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)dec-4-enoic acid .
Remember that this compound’s applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C20H25N3O4/c1-15-13-18(24)14-20(26)23(15)8-2-3-19(25)21-16-4-6-17(7-5-16)22-9-11-27-12-10-22/h4-7,13-14,24H,2-3,8-12H2,1H3,(H,21,25) |
InChI Key |
BZSSLGDNFXIKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)O |
Origin of Product |
United States |
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